2-(Methoxymethyl)morpholine

Medicinal Chemistry Physicochemical Properties Lipophilicity

2-(Methoxymethyl)morpholine (CAS 156121-15-2) is a six-membered morpholine heterocycle functionalized with a methoxymethyl group at the 2-position. It serves as a versatile synthetic intermediate, with documented utility in the synthesis of anti-HIV agents and other pharmacologically relevant molecules.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 156121-15-2
Cat. No. B186646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)morpholine
CAS156121-15-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCOCC1CNCCO1
InChIInChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3
InChIKeyZPELJYYPPKJKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)morpholine (CAS 156121-15-2): A Critical Building Block in Medicinal Chemistry Procurement


2-(Methoxymethyl)morpholine (CAS 156121-15-2) is a six-membered morpholine heterocycle functionalized with a methoxymethyl group at the 2-position [1]. It serves as a versatile synthetic intermediate, with documented utility in the synthesis of anti-HIV agents [2] and other pharmacologically relevant molecules [3]. The compound's value proposition for procurement hinges on its specific substitution pattern, which confers a distinct lipophilicity profile (XLogP3-AA = -0.7) [1] and physicochemical properties that differentiate it from regioisomeric and functional analogs, directly impacting reaction outcomes and molecular design.

Specific 2-substituted morpholine building block
Documented intermediate in antiviral compound synthesis
Distinct lipophilicity vs 4-regioisomer

Why 2-(Methoxymethyl)morpholine Cannot Be Replaced by Other Methoxymethyl-Morpholines


The position of the methoxymethyl substituent on the morpholine ring is not a trivial structural detail; it fundamentally alters the compound's physicochemical and, consequently, its biological and reactive properties. This is starkly illustrated by the difference in lipophilicity between 2-(Methoxymethyl)morpholine and its 4-regioisomer, which exhibit a logP difference of approximately 0.6 units [1]. Such a variation significantly impacts partitioning behavior in biphasic reaction systems and can dramatically affect a molecule's ability to cross biological membranes, leading to divergent outcomes in both synthetic yield and biological assay performance. For researchers and industrial chemists, this means that substituting one isomer for another without rigorous validation introduces a high risk of experimental failure and batch-to-batch inconsistency.

Regioisomeric mismatch
2- vs 4-substitution alters lipophilicity and partitioning behavior; may shift reaction outcomes and biological assay results.
Functional group incompatibility
Methoxymethyl vs hydroxymethyl changes hydrogen bond donor capacity, impacting target interactions and solubility profile.
Unvalidated substitution risk
Untested morpholine analogs may not participate in established synthetic routes or deliver active compounds; require re-validation.

Quantitative Comparative Evidence for 2-(Methoxymethyl)morpholine Versus Analogs


Comparative Lipophilicity (logP) as a Critical Determinant of Physicochemical Behavior

The lipophilicity of 2-(Methoxymethyl)morpholine is significantly higher than that of its 4-(methoxymethyl)morpholine regioisomer. This is a direct, quantifiable difference that governs its behavior in both synthetic and biological contexts [1].

Lipophilicity Comparison
Cross-study comparable
XLogP3 = -0.7 (target) vs experimental logP = -0.14 (4-isomer). Δ ≈ 0.56
Supports partitioning behavior review.
Computational vs. experimental data context; verify experimentally.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Functional Group Impact on Hydrogen Bonding and Molecular Interactions

The substitution of a methoxymethyl group for a hydroxymethyl group eliminates a hydrogen bond donor, altering the molecule's interaction profile. The methoxymethyl analog has 1 hydrogen bond donor, while the hydroxymethyl analog has 2 [1]. This modification is critical for applications where intramolecular hydrogen bonding or interaction with a specific biological target is undesirable or requires tuning.

H-Bond Donor Count
Class-level inference
HBD count: 1 (target) vs 2 (hydroxymethyl analog). Δ = 1
Supports solubility-permeability profile review.
Structural class inference; validate for specific target.
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Validated Application as a Key Intermediate in Anti-HIV Drug Discovery

2-(Methoxymethyl)morpholine has been specifically identified and utilized as a key intermediate in the preparation and evaluation of a series of C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-one type anti-HIV agents [1]. This established use case provides a clear, application-driven rationale for its procurement over other morpholine analogs that lack this documented pathway.

Synthetic Utility
Supporting evidence
Documented as intermediate in anti-HIV pyridinone synthesis.
Supports synthetic route selection.
Literature precedent; verify reactivity with specific substrates.
Antiviral Medicinal Chemistry Drug Discovery

Key Application Scenarios for 2-(Methoxymethyl)morpholine Informed by Evidence


Synthesis of Anti-HIV Pyridinone Analogs

Researchers developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) should prioritize 2-(Methoxymethyl)morpholine as a key building block. Its established use in the synthesis of potent C-5 methyl substituted 4-arylthio/aryloxy-3-iodopyridin-2(1H)-one anti-HIV agents provides a validated starting point [1]. This specific substitution pattern is crucial for accessing the desired pyridinone scaffold, offering a direct and efficient route to a class of compounds with demonstrated antiviral activity.

Medicinal Chemistry Programs Targeting CNS Disorders

For projects requiring brain-penetrant small molecules, the distinct lipophilicity profile of 2-(Methoxymethyl)morpholine (XLogP3-AA = -0.7) [2] makes it a superior choice over more hydrophilic analogs like 4-(methoxymethyl)morpholine (logP = -0.14). This lower logP value aligns with the physicochemical space often associated with favorable CNS drug properties, potentially improving passive permeability across the blood-brain barrier and reducing efflux susceptibility compared to more polar morpholine derivatives [2].

Tuning Physicochemical Properties in Lead Optimization

When optimizing a lead compound for improved ADME properties, 2-(Methoxymethyl)morpholine offers a quantifiable advantage over 2-(hydroxymethyl)morpholine. By replacing a hydrogen bond donor (-OH) with a methoxy group (-OCH3), the molecule's hydrogen bond donor count is reduced from 2 to 1 [2]. This modification is a well-precedented strategy to increase lipophilicity and reduce aqueous solubility, potentially improving oral absorption and metabolic stability, which are critical factors in selecting the right building block for a successful optimization campaign.

Asymmetric Synthesis and Chiral Pool Expansion

The availability of 2-(Methoxymethyl)morpholine in enantiomerically pure forms (e.g., (R)- and (S)-enantiomers) [3] is a significant advantage for asymmetric synthesis. This allows for the direct incorporation of stereochemical complexity into target molecules without the need for costly and time-consuming chiral resolution steps. Researchers aiming to explore the stereochemical requirements of a biological target or to generate enantiomerically pure drug candidates will find these chiral building blocks indispensable.

Application
Selection Property
Validation Focus
NNRTI analog synthesis research
Documented intermediate utility
Pyridinone scaffold reactivity review
CNS-penetrant molecule design studies
Lipophilicity profile
Partition coefficient and permeability screening
Lead ADME property optimization
Hydrogen bond donor count
Solubility and metabolic stability review
Asymmetric synthesis research
Enantiomerically pure options
Stereochemical outcome validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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